
5-甲基-4-(2-噻吩基)-1,3-噻唑-2-胺
描述
5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C8H8N2S2 and its molecular weight is 196.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Molecular and Electronic Structure
Özdemir等人(2009年)进行了一项关于与5-甲基-4-(2-噻吩基)-1,3-噻唑-2-胺相关的化合物的分子和电子结构的实验和理论研究。该研究利用了1H-NMR、13C-NMR、红外光谱和单晶X射线衍射等技术,结合计算方法分析了分子几何构型、振动频率和前线分子轨道(FMO)分析。这种综合方法提供了有关这类化合物的构象灵活性和电子性质的见解Özdemir, N., Dinçer, M., Cukurovalı, A., & Büyükgüngör, O. (2009). Journal of Molecular Modeling。
Synthesis and Structural Analysis
Dani等人(2013年)专注于噻唑衍生物的合成、光谱分析和密度泛函理论(DFT)研究,包括类似于5-甲基-4-(2-噻吩基)-1,3-噻唑-2-胺的化合物。该研究详细描述了通过Mn(II)催化反应合成新化合物的过程,强调了分子内和分子间氢键在稳定它们的结构中的重要性。该研究强调了DFT计算在印证实验数据和理解这些分子的稳定性和电子跃迁中的重要性Dani, R., Bharty, M. K., Kushawaha, S. K., Paswan, S., Prakash, O., Singh, R., & Singh, N. K. (2013). Journal of Molecular Structure。
Chemoselective Synthesis
Kumar等人(2013年)报道了一种用于三取代噻唑的化学选择性合成方法,与5-甲基-4-(2-噻吩基)-1,3-噻唑-2-胺的核心结构相关。该方法涉及使用Lawesson试剂对官能化烯酰胺进行硫代化-环化反应,展示了一种有效的合成多样官能化噻唑的途径。这种合成策略增强了噻唑基化合物的可访问性,以进行进一步的生物学和药理学评估Kumar, S. V., Parameshwarappa, G., & Ila, H. (2013). The Journal of Organic Chemistry。
Biological Activities
关于噻唑化合物的研究还延伸到探索它们潜在的生物活性。例如,Bansal等人(2020年)合成了噻唑并联吡唑衍生物,并评估了它们的细胞毒性和抗感染性能。一些衍生物表现出显著的凋亡诱导和抗菌活性,表明噻唑基化合物在治疗感染和癌症方面具有治疗潜力Bansal, K., Bhardwaj, J., Saraf, P., Thakur, V., & Sharma, P.C. (2020). Materials Today Chemistry。
作用机制
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that thiazole derivatives have been reported to exhibit antibacterial activity, which might be due to the presence of various active compounds . These compounds might individually or synergistically inhibit the growth of pathogenic bacteria .
Biochemical Pathways
Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit antibacterial activity, suggesting that they may have a bactericidal effect .
生化分析
Biochemical Properties
5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known for its ability to undergo electrophilic and nucleophilic substitutions, which makes it reactive in biochemical environments . The compound has been shown to interact with enzymes such as poly (ADP-ribose) polymerase-1 and various kinases, influencing their activity and thereby affecting cellular processes .
Cellular Effects
5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine has notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of signaling molecules, leading to alterations in pathways such as the MAPK/ERK pathway . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Furthermore, the compound can induce changes in gene expression by interacting with DNA and transcription factors, thereby influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as anti-inflammatory and neuroprotective activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and biotransformation . It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity and effects .
Transport and Distribution
The transport and distribution of 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . It has been observed to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects . The localization and accumulation of the compound can influence its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 5-Methyl-4-(2-thienyl)-1,3-thiazol-2-amine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity . For example, the compound’s presence in the nucleus can influence gene expression, while its localization in the mitochondria can impact cellular metabolism .
属性
IUPAC Name |
5-methyl-4-thiophen-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S2/c1-5-7(10-8(9)12-5)6-3-2-4-11-6/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHQCCUEFMBEKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356682 | |
| Record name | 5-Methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206555-52-4 | |
| Record name | 5-Methyl-4-(2-thienyl)-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206555-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-(thiophen-2-yl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B1607078.png)


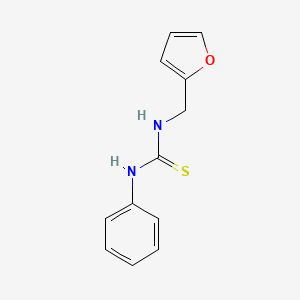

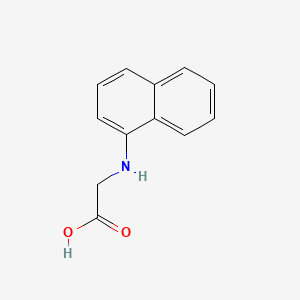
![2-[(1-Naphthylmethyl)thio]acetic acid](/img/structure/B1607089.png)
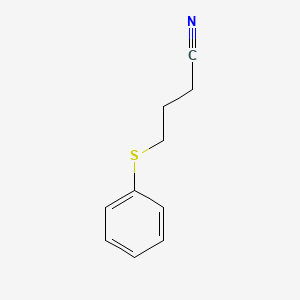

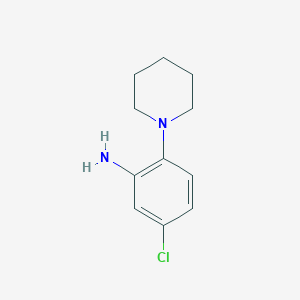

![5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1607099.png)
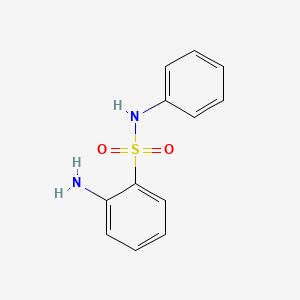
![3-chloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B1607101.png)
